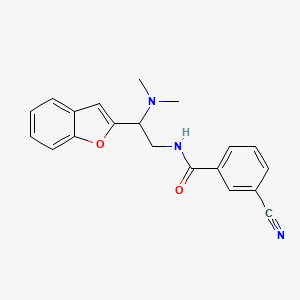

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-cyanobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-cyanobenzamide, also known as BFCN, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFCN belongs to the class of benzamide derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Scientific Research Applications

Anti-Tumor Activity

Benzofuran derivatives, including our compound of interest, have demonstrated potent anti-tumor effects. These compounds interfere with cancer cell growth, proliferation, and metastasis. Researchers have investigated their potential as chemotherapeutic agents against various cancer types, such as ovarian cancer .

Antibacterial Properties

The benzofuran scaffold exhibits antibacterial activity. By modifying the substituents around the benzofuran nucleus, scientists have developed derivatives with enhanced antibacterial effects. These compounds could serve as leads for novel antibiotics or antimicrobial agents .

Anti-Oxidative Effects

Benzofuran derivatives possess antioxidant properties, which are crucial for combating oxidative stress-related diseases. These compounds scavenge free radicals and protect cells from damage. Researchers continue to explore their potential in preventing age-related disorders and oxidative stress-related pathologies .

Anti-Viral Applications

Our compound has been investigated for its anti-hepatitis C virus (HCV) activity. This discovery suggests its potential as an effective therapeutic drug for HCV infection. The unique macrocyclic benzofuran structure contributes to this antiviral property .

Anticancer Agents

Novel scaffold compounds derived from benzofuran, such as benzothiophene and benzofuran hybrids, have been developed as anticancer agents. These compounds target cancer cells and inhibit their growth. Researchers are actively exploring their mechanisms of action and optimizing their efficacy .

Chemical Synthesis Methods

Recent advancements in benzofuran synthesis have expanded the toolbox for constructing these compounds. Innovative methods, such as free radical cyclization cascades and proton quantum tunneling, allow the preparation of complex polycyclic benzofuran derivatives. These synthetic approaches facilitate drug development and structural diversity .

Mechanism of Action

Target of Action

Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function or viability . For example, some benzofuran derivatives have been found to inhibit the growth of cancer cells, suggesting they may interact with targets involved in cell proliferation .

Biochemical Pathways

For instance, some benzofuran compounds have anti-hepatitis C virus activity, suggesting they may affect viral replication pathways . Others have been developed and utilized as anticancer agents, indicating they may impact cell growth and proliferation pathways .

Result of Action

Given the biological activities of benzofuran derivatives, it is likely that this compound could have a variety of effects at the molecular and cellular level, potentially including changes in enzyme activity, receptor signaling, and cell viability .

properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-23(2)17(19-11-15-7-3-4-9-18(15)25-19)13-22-20(24)16-8-5-6-14(10-16)12-21/h3-11,17H,13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKJTKDTOPPULC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC=CC(=C1)C#N)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-cyanobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-2-oxoethyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2476016.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2476018.png)

![3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2476019.png)

![3-(4-(Tert-butyl)phenyl)-8-((3,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2476020.png)

![4-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2476024.png)

![4-(dimethylamino)-N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]benzamide](/img/structure/B2476026.png)

![N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2476030.png)